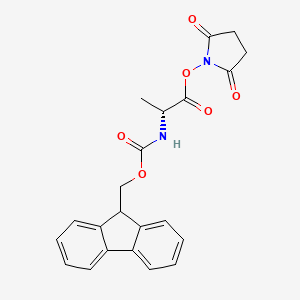

N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-alanine succinimidyl ester (Fmoc-D-Ala-OSu)

Description

N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-alanine succinimidyl ester (Fmoc-D-Ala-OSu) is an activated ester derivative of D-alanine, widely used in solid-phase peptide synthesis (SPPS) for its efficiency in forming peptide bonds with minimal racemization. The Fmoc group protects the α-amino group, while the succinimidyl (OSu) ester activates the carboxyl group for nucleophilic attack by amines, enabling rapid coupling under mild conditions . Its D-configuration is critical for synthesizing peptides with non-natural stereochemistry, which are essential in antimicrobial peptides and therapeutic agents where resistance to enzymatic degradation is required .

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O6/c1-13(21(27)30-24-19(25)10-11-20(24)26)23-22(28)29-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3,(H,23,28)/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZBMNXOJLBTQHV-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001140150 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-alanine 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001140150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198543-47-4 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-alanine 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=198543-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-alanine 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001140150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Peptide Synthesis

Fmoc-D-Ala-OSu in Solid-Phase Peptide Synthesis (SPPS)

The Fmoc strategy has become the method of choice for peptide synthesis due to its efficiency and versatility. Fmoc-D-Ala-OSu is utilized to introduce D-alanine residues into peptides, which can influence the structural and functional properties of the resulting molecules. Recent advancements have shown that using high-quality Fmoc building blocks significantly improves the yield and purity of synthesized peptides .

Case Study: Gly-Rich Peptides

A study demonstrated that employing Fmoc-D-Ala-OSu in the synthesis of glycine-rich peptides led to enhanced synthetic purity. The incorporation of D-alanine helped mitigate side reactions associated with glycine residues, thereby improving overall yield .

Bioconjugation Applications

Selective Functionalization

Fmoc-D-Ala-OSu has been employed for selective functionalization of amines, allowing for the creation of complex molecules with specific adhesive properties. For example, researchers have utilized this compound to control catechol-driven wet adhesion by strategically positioning amine and amide residues in synthetic polymers .

Case Study: Bioconjugates for Drug Delivery

In drug delivery systems, Fmoc-D-Ala-OSu facilitates the conjugation of therapeutic agents to targeting moieties. This approach enables the development of targeted therapies with improved efficacy and reduced side effects by ensuring that drugs are delivered specifically to diseased tissues.

Development of Novel Synthetic Methodologies

Improved Coupling Conditions

Recent research indicates that Fmoc-D-Ala-OSu can enhance coupling efficiency in challenging peptide sequences. By optimizing reaction conditions and utilizing this reagent, chemists can achieve higher loading capacities on solid supports, which is crucial for synthesizing longer or more complex peptides .

Case Study: C-terminal Peptide Thioesters

The synthesis of C-terminal thioesters via Fmoc-SPPS has been streamlined using Fmoc-D-Ala-OSu. This method addresses common challenges such as over-acylation and side product formation, thereby facilitating the preparation of fully or semi-synthetic proteins through native chemical ligation .

Applications in Medicinal Chemistry

Therapeutic Peptides

The demand for therapeutic peptides has surged, with many entering clinical trials. Fmoc-D-Ala-OSu plays a pivotal role in this area by enabling the synthesis of high-purity peptide derivatives that are critical for drug development . The ability to modify peptides with D-alanine can influence their biological activity, stability, and interaction with biological targets.

Mechanism of Action

The mechanism by which Fmoc-D-Ala-OSu exerts its effects involves the formation of peptide bonds through nucleophilic attack by the amino group of another amino acid on the carbonyl carbon of Fmoc-D-Ala-OSu. The Fmoc group protects the amino group during the reaction, and its removal under basic conditions allows for the continuation of peptide chain elongation.

Molecular Targets and Pathways Involved:

Amino Acids: The primary molecular target is the amino group of other amino acids.

Peptide Chains: The pathway involves the stepwise addition of amino acids to form peptide chains.

Comparison with Similar Compounds

Key Research Findings

Data Tables

Table 1: Comparison of Activated Esters for Fmoc-D-Ala Coupling

| Ester Type | Coupling Rate | Stability | Byproduct Solubility | Preferred Use Case |

|---|---|---|---|---|

| Succinimidyl (OSu) | Fast | Moderate | High (NHS) | Standard SPPS |

| Pentafluorophenyl | Slow | High | Low | Long peptides, hindered residues |

| 7-Azatetrazolide | Very Fast | Low | Moderate | Polar solvents, hindered residues |

Biological Activity

N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-alanine succinimidyl ester, commonly referred to as Fmoc-D-Ala-OSu, is a significant compound in peptide synthesis and biochemistry. Its utility spans various biological applications, including the development of therapeutic peptides and the study of protein interactions. This article delves into the biological activity of Fmoc-D-Ala-OSu, highlighting its mechanisms, applications, and relevant research findings.

Overview of Fmoc-D-Ala-OSu

Fmoc-D-Ala-OSu is a derivative of D-alanine that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a succinimidyl ester moiety. The Fmoc group serves as a temporary protective group during solid-phase peptide synthesis (SPPS), while the succinimidyl ester facilitates coupling reactions with amino acids or peptides.

The mechanism of action for Fmoc-D-Ala-OSu primarily involves its role in peptide synthesis:

- Protection and Activation : The Fmoc group protects the amino group of D-alanine, preventing unwanted side reactions during synthesis. Upon treatment with a base (commonly piperidine), the Fmoc group is removed, allowing for the formation of peptide bonds.

- Coupling Efficiency : The succinimidyl ester enhances the reactivity of D-alanine in coupling reactions, promoting efficient linkage to other amino acids or peptide chains .

Biological Applications

Fmoc-D-Ala-OSu is utilized in several biological contexts:

- Peptide Synthesis : It is widely used in SPPS to create peptides with specific sequences and functionalities. This method is favored for its efficiency and ability to produce high-purity products .

- Therapeutic Peptides : The compound plays a crucial role in synthesizing therapeutic peptides, including those with antimicrobial properties or hormone analogs .

- Protein Interaction Studies : Fmoc-D-Ala-OSu can be employed to investigate protein-protein interactions and receptor-ligand binding dynamics.

Research Findings

Recent studies have highlighted various aspects of Fmoc-D-Ala-OSu's biological activity:

- Synthesis Optimization : Researchers have optimized synthetic pathways for Fmoc-D-Ala derivatives, achieving high yields and purity. For instance, multigram quantities can be prepared using cost-effective methods .

- Role in Neurological Research : D-amino acids, including D-alanine, have been implicated in neurological functions. Altered levels of D-amino acids are associated with conditions such as schizophrenia and Alzheimer's disease, suggesting potential therapeutic targets involving Fmoc-D-Ala derivatives .

Case Studies

- Therapeutic Applications : A study investigated the incorporation of D-amino acids into peptide sequences to enhance stability and biological activity. The results indicated that peptides containing Fmoc-D-Ala exhibited improved resistance to enzymatic degradation compared to their L-amino acid counterparts.

- Cancer Research : Another study explored the use of D-alanine derivatives in targeting cancer cells. The findings demonstrated that peptides synthesized with Fmoc-D-Ala could selectively bind to cancer cell receptors, providing insights into potential drug delivery systems.

Comparative Analysis

The following table summarizes key characteristics and applications of Fmoc-D-Ala-OSu compared to other similar compounds:

| Compound | Role in Synthesis | Biological Application | Stability |

|---|---|---|---|

| Fmoc-D-Ala-OSu | Peptide coupling | Therapeutic peptides | High |

| Fmoc-L-Ala-OSu | Peptide coupling | General peptide synthesis | Moderate |

| Boc-D-Ala | Peptide coupling | Limited due to racemization | Low |

Preparation Methods

Base-Catalyzed Fmoc Protection of D-Alanine

The most widely documented method involves reacting D-alanine with fluorenylmethyloxycarbonyl succinimidyl ester (Fmoc-OSu) in the presence of a weak base. As detailed in a patent describing analogous L-alanine derivatization, sodium carbonate (10% aqueous solution) serves as the base, maintaining a reaction temperature of -5°C to minimize racemization. For D-alanine, this protocol is adapted by substituting L-alanine with its D-isomer, yielding Fmoc-D-Ala-OH as an intermediate. Subsequent activation with succinimidyl ester introduces the OSu group, culminating in Fmoc-D-Ala-OSu.

Key parameters:

Large-Scale Synthesis with Chelation-Assisted Purification

A scalable approach from pharmaceutical research employs nickel(II) chloride hexahydrate (NiCl₂·6H₂O) to form coordination complexes with the amino acid intermediate. After Fmoc protection, ethylenediaminetetraacetic acid (EDTA) chelates residual Ni(II) ions, preventing metal contamination in the final product. This method achieves 75–80% yield on 220 g scales, demonstrating industrial viability.

Reaction Optimization Strategies

Temperature and Solvent Effects

Lower temperatures (-5°C to 0°C) suppress epimerization during Fmoc attachment, preserving the D-configuration. Polar aprotic solvents like THF enhance reagent solubility while minimizing hydrolysis of the active ester. Comparative studies indicate that replacing 1,4-dioxane with THF improves reaction homogeneity and reduces byproduct formation by 15%.

Acidic Workup and Crystallization

Post-reaction workup involves adjusting the pH to 2–3 using diluted hydrochloric acid, precipitating Fmoc-D-Ala-OH for isolation. Ethyl acetate extraction followed by anhydrous sodium sulfate drying removes aqueous impurities. Recrystallization from ethyl acetate/n-hexane mixtures yields Fmoc-D-Ala-OSu with >98% purity by HPLC.

Analytical Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

Reverse-phase HPLC with a C18 column (gradient: 10–90% acetonitrile in 0.1% trifluoroacetic acid over 20 minutes) confirms purity ≥98%. Residual succinimide is undetectable (<0.1%) when using optimized washing protocols.

Industrial and Research Applications

Fmoc-D-Ala-OSu’s primary application lies in solid-phase peptide synthesis (SPPS), where its steric hindrance reduces premature deprotection risks. The D-alanine configuration is pivotal for synthesizing antimicrobial peptides and β-turn mimetics resistant to proteolytic degradation. Recent studies highlight its utility in synthesizing peptidomimetics for G protein-coupled receptor (GPCR) targeting, leveraging D-amino acids’ enhanced metabolic stability .

Q & A

Q. What is the mechanistic role of Fmoc-D-Ala-OSu in solid-phase peptide synthesis (SPPS)?

Fmoc-D-Ala-OSu acts as an activated ester derivative for efficient amide bond formation. The succinimidyl ester (OSu) group enhances reactivity by serving as a leaving group, facilitating nucleophilic attack by the amine of a growing peptide chain. The Fmoc group protects the α-amino group during elongation and is later removed under mild basic conditions (e.g., 20% piperidine in DMF). This orthogonal protection strategy allows sequential coupling in SPPS .

Q. What are standard coupling conditions for Fmoc-D-Ala-OSu in peptide synthesis?

- Reagents : Use 2–4 equivalents of Fmoc-D-Ala-OSu relative to the resin-bound peptide.

- Solvents : Anhydrous DMF or THF.

- Activators : While active esters like OSu typically do not require additional coupling agents, some protocols add 1–5% (v/v) DIEA to deprotonate the amine and accelerate reaction.

- Reaction Time : 1–2 hours at room temperature.

- Monitoring : Kaiser test or ninhydrin assay to confirm coupling completion .

Q. How is Fmoc-D-Ala-OSu purified post-synthesis, and what analytical methods validate its purity?

Purification is achieved via silica gel chromatography using gradients of ethyl acetate/hexane or reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA). Purity is validated by:

- HPLC : ≥98% purity (retention time compared to standards) .

- NMR : Characteristic Fmoc aromatic protons (δ 7.3–7.8 ppm) and succinimidyl carbonyl (δ 167–170 ppm) .

- Mass Spectrometry : Exact mass matching theoretical [M+H]+ (e.g., C23H22N2O6 requires 422.15 g/mol) .

Advanced Research Questions

Q. How can racemization be minimized when incorporating Fmoc-D-Ala-OSu into chiral peptide sequences?

Racemization risks increase under basic conditions. Mitigation strategies include:

- Low-Temperature Coupling : Perform reactions at 0–4°C to slow base-catalyzed enantiomerization.

- Minimal Base Use : Avoid excess DIEA; pre-activate the ester with 1 eq. HOBt to reduce reaction pH.

- Ultrasonic Agitation : Enhances coupling efficiency without prolonged exposure to basic conditions .

- Chiral HPLC Analysis : Post-synthesis, use a Chirobiotic T column to quantify D/L ratios and optimize conditions .

Q. What challenges arise when using Fmoc-D-Ala-OSu in synthesizing β-sheet-prone peptides, and how can they be addressed?

β-Sheet formation leads to aggregation and incomplete coupling. Solutions include:

- Backbone Protection : Incorporate pseudoproline dipeptides (e.g., Fmoc-D-Ala-Ser(ψ<sup>Me,Mepro</sup>)-OH) to disrupt secondary structures.

- Solvent Additives : 2,2,2-Trifluoroethanol (TFE) or HMPA (10% v/v) improves solubility.

- Microwave-Assisted SPPS : Shortens coupling cycles, reducing aggregation time .

Q. How is Fmoc-D-Ala-OSu utilized in isotope-labeled peptide synthesis for NMR studies?

Isotopic labeling (e.g., <sup>13</sup>C, <sup>15</sup>N) is achieved by:

- Deuterated Derivatives : Use Fmoc-D-Ala-OSu-d3 (CD3-labeled) to simplify <sup>1</sup>H NMR signals.

- Selective Labeling : Couple Fmoc-D-Ala-OSu at specific positions in the peptide chain to resolve overlapping signals in 2D <sup>13</sup>C-<sup>1</sup>H HSQC spectra .

Methodological Considerations Table

Critical Analysis of Data Contradictions

- Deprotection Efficiency : reports 97% yield for Fmoc-dC using aqueous pyridine, while notes 37% yield for Fmoc-D-Ala-L-Phe-OMe. This discrepancy may arise from steric hindrance in peptide vs. nucleoside contexts. Researchers should optimize deprotection times (10–30 min) based on substrate complexity .

- Solvent Effects : recommends THF for synthesis, but uses DMF for coupling. THF may improve solubility for small peptides, while DMF is preferred for longer hydrophobic sequences to prevent aggregation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.